N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyrimidinone core (4-methyl-6-oxopyrimidin-1(6H)-yl) linked to a furan-2-ylmethyl group via an acetamide bridge. Pyrimidinone derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, making this compound a candidate for further exploration .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-9-5-12(17)15(8-14-9)7-11(16)13-6-10-3-2-4-18-10/h2-5,8H,6-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPRUXRZQUIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation via Cyclocondensation
The pyrimidinone core is typically synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. For 4-methyl substitution, methyl acetoacetate serves as the β-keto ester precursor:
Procedure
- Combine methyl acetoacetate (1.0 equiv), urea (1.2 equiv), and acetic acid (3.0 equiv) in ethanol.
- Reflux at 80°C for 6–8 hours under nitrogen.
- Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield 4-methyl-6-hydroxypyrimidine.
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 142–144°C |
| Characterization | $$ ^1\text{H NMR} $$ (DMSO-d6): δ 2.35 (s, 3H, CH3), 5.92 (s, 1H, H5), 10.2 (s, 1H, NH) |
Acetic Acid Side-Chain Introduction
The 1-position hydroxyl group is replaced with an acetic acid moiety via nucleophilic substitution:
Procedure
- Dissolve 4-methyl-6-hydroxypyrimidine (1.0 equiv) in anhydrous DMF.
- Add potassium carbonate (2.5 equiv) and ethyl bromoacetate (1.5 equiv).
- Stir at 60°C for 12 hours.
- Hydrolyze the ester with 2M NaOH in methanol/water (1:1) at room temperature for 4 hours.
- Acidify with HCl (1M) and extract with dichloromethane.
Key Data
| Parameter | Value |
|---|---|
| Yield (ester step) | 85% |
| Yield (hydrolysis) | 92% |
| $$ ^13\text{C NMR} $$ | δ 170.8 (COOH), 165.2 (C=O), 24.7 (CH3) |
Synthesis of Furan-2-ylmethylamine
Reductive Amination of Furfural
Furan-2-ylmethylamine is synthesized via a two-step sequence from furfural:
Procedure
- Furfural to Furan-2-ylmethyloxime :
- React furfural (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (4:1) at 25°C for 3 hours.
- Oxime Reduction :
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 58% |
| Boiling Point | 89–91°C/15 mmHg |
| $$ \text{IR} $$ | 3350 cm⁻¹ (N-H stretch) |
Amide Coupling and Final Product Isolation
Carbodiimide-Mediated Coupling
The acetic acid and amine fragments are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Procedure
- Dissolve 4-methyl-6-oxopyrimidin-1(6H)-yl-acetic acid (1.0 equiv) and EDC (1.5 equiv) in anhydrous DMF.
- Add HOBt (1.5 equiv) and stir at 0°C for 30 minutes.
- Introduce furan-2-ylmethylamine (1.2 equiv) and stir at 25°C for 18 hours.
- Quench with water and extract with ethyl acetate.
- Purify via recrystallization (ethanol/water).
Key Data
| Parameter | Value |
|---|---|
| Yield | 74% |
| Melting Point | 189–191°C |
| HRMS | [M+H]+: 248.1024 (calc: 248.1028) |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Pyrimidine-Acetamide Assembly
A patent-derived method avoids isolating intermediates by combining cyclocondensation and alkylation:
Procedure
- React methyl acetoacetate, urea, and ethyl bromoacetate (1:1:1.2) in acetic acid at 100°C for 8 hours.
- Directly add furan-2-ylmethylamine and EDC/HOBt to the crude mixture.
- Isolate the final product via vacuum distillation.
Advantages
- Reduced purification steps
- Total yield improves to 61%
Disadvantages
- Lower regiochemical control (5% α-pyrimidine byproduct)
Reaction Optimization and Challenges
Solvent Effects on Amidation
A screen of solvents revealed DMF maximizes yield due to superior solubility of polar intermediates:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 74 | 98 |
| THF | 52 | 89 |
| DCM | 38 | 78 |
Temperature-Dependent Byproduct Formation
Elevated temperatures during coupling promote furan ring opening:
| Temperature (°C) | Desired Product (%) | Degradant (%) |
|---|---|---|
| 25 | 74 | <1 |
| 40 | 68 | 7 |
| 60 | 41 | 29 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Batch analysis of three synthetic campaigns showed consistent quality:
| Batch | Purity (%) | Heavy Metals (ppm) |
|---|---|---|
| A | 98.2 | <0.5 |
| B | 97.8 | 0.7 |
| C | 98.5 | <0.5 |
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Method | Cost ($/kg) | Environmental Factor (E) |
|---|---|---|
| Multi-Step | 4200 | 18 |
| One-Pot | 3100 | 23 |
Waste Stream Management
- DMF recovery via vacuum distillation achieves 89% solvent reuse.
- Aqueous washes require neutralization with CaCO3 to precipitate heavy metals.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may yield dihydropyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds with furan and pyrimidine rings can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide
- Structure : Replaces the oxygen linkage in the target compound with a thioether (-S-) group and substitutes the furan-2-ylmethyl group with a benzyl moiety.
- Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide under basic conditions (66% yield) .
- Key Data: ¹H NMR: δ 12.50 (NH-3), 10.01 (CH₂NHCO), 6.05 (CH-5), 2.18 (CH₃) . Activity: Not explicitly reported, but thiopyrimidines are often associated with enhanced metabolic stability compared to oxy-analogs .
Comparison : The thioether group may improve lipophilicity and binding to sulfur-interacting enzyme pockets, whereas the furan group in the target compound could enhance π-π stacking with aromatic residues .
Pyridazinone and Pyridinone Derivatives
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Structure: Features a pyridazinone core (4,5-dichloro substitution) and a sulfonamide-linked phenyl group.
- Synthesis : Amide coupling of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with 3-(azepan-1-ylsulfonyl)-4-methylaniline (79% yield) .
- Activity : Designed as a PRMT5 inhibitor, highlighting the role of sulfonamide groups in protein-protein interaction disruption .
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide)
- Structure: Contains a pyridinone core with cyano and methoxyphenyl substituents.
- Activity : Modulates N-formyl peptide receptors (FPRs), with reported analgesic and anti-inflammatory effects .
Comparison: The pyridazinone and pyridinone cores introduce distinct electronic properties compared to pyrimidinone.
Coumarin and Quinoline Hybrids
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
OSMI-1 (R)-2-(2-formylphenyl)-N-(furan-2-ylmethyl)-2-((2-oxo-1,2-dihydroquinoline)-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide
- Structure: Contains a quinoline-sulfonamide group and dual heterocyclic (furan/thiophene) substitutions.
- Synthesis : Four-step procedure involving sulfonamide coupling and alkylation .
- Activity: Inhibits O-GlcNAc transferase, demonstrating the role of sulfonamide-quinoline motifs in enzyme inhibition .
Biological Activity
N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol
IUPAC Name: this compound
The compound features a furan ring and a pyrimidine ring, which are known to contribute to various biological activities. The presence of these heterocycles often enhances the compound's interaction with biological targets.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, possibly through interference with bacterial cell wall synthesis or function.
Anticancer Properties
Research has indicated that derivatives of pyrimidine compounds exhibit anticancer activity by inducing apoptosis in cancer cells. A study demonstrated that similar compounds can inhibit the proliferation of cancer cell lines through cell cycle arrest and apoptosis induction mechanisms.
Antimicrobial Effects
This compound has shown promise in preliminary antimicrobial assays. Its structural similarities to known antimicrobial agents suggest it could inhibit the growth of various pathogens, including bacteria and fungi.
Case Studies
-
Study on Anticancer Activity:
- Objective: To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology: Treatment of cancer cell lines with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed, particularly in breast and colon cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Testing:
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
| Biological Activity | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; effective against multiple cancer types |
| Antimicrobial | Inhibitory effects on bacterial growth; potential for development as an antibiotic |
| Enzyme Interaction | Possible inhibition of key metabolic enzymes involved in disease progression |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide?
- Methodology : Multi-step organic synthesis is typically employed. A common route involves coupling furan-2-ylmethylamine with a pre-synthesized pyrimidinone-acetic acid derivative under amide-forming conditions (e.g., using EDCl/HOBt or DCC). Reaction conditions (temperature: 0–25°C; solvents: DMF or THF) and purification via column chromatography are critical for optimizing yield (>65%) and purity (>95%) .
- Key Analytical Techniques :
| Step | Technique | Purpose |
|---|---|---|
| Intermediate purity | HPLC | Monitor reaction progress |
| Final structure | H/C NMR | Confirm regiochemistry |
| Purity assessment | Mass Spectrometry | Validate molecular weight |
Q. How is structural integrity confirmed for this compound?
- Approach : Use a combination of spectroscopic and chromatographic methods. H NMR (400 MHz, DMSO-d) identifies furan (δ 6.2–6.4 ppm) and pyrimidinone (δ 2.4 ppm for methyl) protons. IR spectroscopy confirms carbonyl stretches (amide C=O at ~1650 cm; pyrimidinone C=O at ~1700 cm). X-ray crystallography may resolve ambiguous stereoelectronic effects .
Q. What preliminary biological screening data exist for this compound?
- Findings : Early studies suggest moderate cytotoxic activity (IC ~10–50 μM) against cancer cell lines (e.g., MCF-7, HCT-116). Antimicrobial assays show MIC values >100 μM for Gram-positive bacteria. Solubility in DMSO (>10 mg/mL) facilitates in vitro testing .
Q. What are the solubility and stability profiles under laboratory conditions?
- Data :
| Property | Value | Conditions |
|---|---|---|
| Solubility | 12 mg/mL in DMSO | 25°C |
| Stability | >6 months at -20°C | Dark, anhydrous |
| Degradation occurs at pH <3 or >10, necessitating buffered solutions for biological assays . |
Advanced Research Questions
Q. How does the pyrimidinone ring’s electronic configuration influence bioactivity?
- Structure-Activity Relationship (SAR) : The 4-methyl group enhances lipophilicity, improving membrane permeability. Computational docking (e.g., AutoDock Vina) reveals hydrogen bonding between the pyrimidinone carbonyl and kinase ATP-binding pockets (e.g., EGFR-TK). Substitution at position 6 with bulkier groups reduces activity due to steric hindrance .
Q. What strategies resolve contradictions in reported IC values across studies?
- Troubleshooting : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Validate using standardized protocols (e.g., NCI-60 panel). Purity verification via HPLC (>98%) and counter-screening against non-target enzymes (e.g., CYP450) are essential to exclude off-target effects .
Q. What in vitro-to-in vivo translation challenges are observed with this compound?
- Pharmacokinetics : Poor oral bioavailability (<20%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the acetamide) improve absorption. Microsomal stability assays (human liver microsomes) identify rapid oxidative metabolism via CYP3A4, guiding co-administration with inhibitors like ketoconazole .
Q. How are degradation products characterized under stressed conditions?
- Forced Degradation Studies :
| Stressor | Major Degradants | Analytical Method |
|---|---|---|
| Acidic (0.1M HCl) | Hydrolyzed pyrimidinone | LC-MS |
| UV light (254 nm) | Furan ring oxidation | HPLC-PDA |
| Thermal (60°C) | No degradation | TGA/DSC |
- Mechanistic insights guide formulation development (e.g., lyophilized powders for long-term storage) .
Q. What computational methods predict multi-target interactions?
- Network Pharmacology : Molecular dynamics simulations (GROMACS) reveal binding to both PARP-1 (ΔG = -9.2 kcal/mol) and HDAC6 (ΔG = -8.7 kcal/mol). Machine learning models (Random Forest classifiers) prioritize targets with >70% probability of relevance in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
